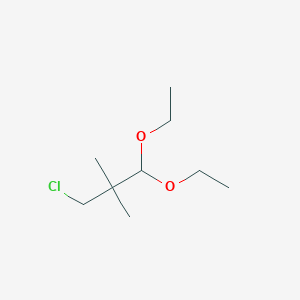
1-Chloro-2,2-dimethyl-3,3-diethoxy-propane
Cat. No. B8275337
M. Wt: 194.70 g/mol
InChI Key: XMKISEFVBOLIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07442814B2
Procedure details


A solution of 6.76 ml (77.5 mmol) de (COCl)2 in 220 ml of dry dichloromethane is cooled to −40° C. Then 153.8 ml (10.9 mmol) of dimethylsulfoxide are added slowly. 5 minutes later, a solution of 7.5 g of 1-chloro-2,2-dimethyl-propanol (formula (VIC): X=Cl) in 61 ml of dichloro-methane is added. The mixture is stirred for 15 minutes followed by the addition of 36 ml (264.3mmol) de Et3N. 30 ml of dichloromethane are added and the mixture is warmed to room temperature. The organic phase is washed with water (3×150 ml), dried over sodium sulfate, concentrated in vacuo (17° C./75 mbar). The oil obtained is solubilized in ethanol and the solution is heated under reflux with a catalytic amount of PTSA for 120 minutes, concentrated in vacuo (19° C./32 mbar). After distillation at 62-65° C. under 10 mbar, 8 g of compound (IVC) are obtained (yield: 68%).



Name
1-chloro-2,2-dimethyl-propanol
Quantity
7.5 g
Type
reactant
Reaction Step Three






Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)([C:3](Cl)=[O:4])=O.CS(C)=O.Cl[CH:12]([OH:17])[C:13]([CH3:16])([CH3:15])[CH3:14].CC1C=CC(S(O)(=O)=O)=[CH:23][CH:24]=1.[Cl:29]CCl>C(O)C.CCN(CC)CC>[Cl:29][CH2:14][C:13]([CH3:16])([CH3:15])[CH:12]([O:17][CH2:23][CH3:24])[O:4][CH2:3][CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(=O)Cl)Cl
|
|
Name
|
|
|
Quantity
|
220 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
153.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
1-chloro-2,2-dimethyl-propanol
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(C)(C)C)O
|
|
Name
|
|
|
Quantity
|
61 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCN(CC)CC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed with water (3×150 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo (17° C./75 mbar)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution is heated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo (19° C./32 mbar)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distillation at 62-65° C. under 10 mbar, 8 g of compound (IVC)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained (yield: 68%)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCC(C(OCC)OCC)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 68% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
